(5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique structural properties. This compound features a bromophenyl group, a methoxy-naphthyl group, and a thioxodihydro-pyrimidinedione core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-methoxy-1-naphthaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
- (4-bromophenyl)[(2-methoxy-1-naphthyl)methylene]amine
Uniqueness
(5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research.
Properties
Molecular Formula |
C22H15BrN2O3S |
---|---|
Molecular Weight |
467.3g/mol |
IUPAC Name |
(5Z)-1-(4-bromophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H15BrN2O3S/c1-28-19-11-6-13-4-2-3-5-16(13)17(19)12-18-20(26)24-22(29)25(21(18)27)15-9-7-14(23)8-10-15/h2-12H,1H3,(H,24,26,29)/b18-12- |
InChI Key |
FXWBWWZNMNDZAV-PDGQHHTCSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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